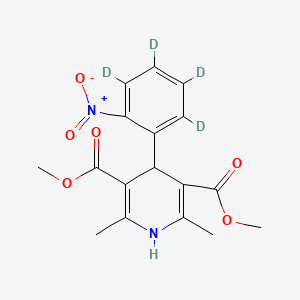

Nifedipine d4

Description

BenchChem offers high-quality Nifedipine d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nifedipine d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-(2,3,4,5-tetradeuterio-6-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMSNHJOBLJNT-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC)[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678659 | |

| Record name | Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219798-99-8 | |

| Record name | Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Application of Deuterated Nifedipine as an Internal Standard: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of deuterated nifedipine (Nifedipine-d6) and its application as an internal standard for the quantitative analysis of nifedipine in biological matrices. This document is intended for researchers, scientists, and drug development professionals working in areas such as pharmacokinetics, drug metabolism, and bioanalysis.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving high accuracy and precision. Deuterated internal standards are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium. Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This allows for the correction of variability in sample preparation, injection volume, and instrument response.

Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and toxicokinetic studies. Nifedipine-d6, with deuterium atoms on the methyl ester groups, is an ideal internal standard for these analyses.

Synthesis of Deuterated Nifedipine (Nifedipine-d6)

The synthesis of Nifedipine-d6 is analogous to the classical Hantzsch dihydropyridine synthesis of nifedipine.[1][2] The key modification is the use of a deuterated starting material to introduce the deuterium labels. In this case, methyl-d3 acetoacetate is used in place of methyl acetoacetate.

Reaction Scheme

The overall reaction for the synthesis of Nifedipine-d6 is as follows:

Caption: Hantzsch synthesis of Nifedipine-d6.

Experimental Protocol

This protocol is adapted from the established Hantzsch synthesis of nifedipine.[1]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 |

| Methyl-d3 acetoacetate | C₅H₅D₃O₃ | 119.14 |

| Ammonia (35% in water) | NH₃ | 17.03 |

| Methanol | CH₃OH | 32.04 |

| Deuterated Chloroform (for NMR) | CDCl₃ | 120.38 |

Procedure:

-

To a 50 mL round-bottom flask, add 2.27 g of 2-nitrobenzaldehyde (15.0 mmol).

-

Add 4.25 g of methyl-d3 acetoacetate (35.7 mmol).

-

Add 4 mL of methanol and 1.6 mL of concentrated ammonia (35% in water, approximately 35 mmol).

-

Fit the flask with a condenser and heat the mixture to reflux for 3.5 to 4 hours with magnetic stirring.[1]

-

After the reaction period, allow the mixture to cool to room temperature. An ice-water bath can be used to facilitate the formation of a precipitate.

-

Collect the precipitate by suction filtration and wash the filter cake with cold water (10 mL) and then cold methanol (5 mL).

-

Recrystallize the crude product from methanol to obtain purified Nifedipine-d6.

-

Dry the final product under vacuum.

Characterization:

The synthesized Nifedipine-d6 should be characterized to confirm its identity and purity.

| Technique | Expected Results |

| Melting Point | Determine the melting point and compare it to the literature value for nifedipine (approximately 172-174 °C). |

| IR Spectroscopy | Record the IR spectrum and identify characteristic peaks for functional groups (e.g., C=O, N-H, NO₂). |

| ¹H and ¹³C NMR | Record NMR spectra in deuterated chloroform to confirm the structure. The absence of a signal for the methyl ester protons in the ¹H NMR spectrum is indicative of successful deuteration. |

| Mass Spectrometry | Obtain the mass spectrum to confirm the molecular weight (352.4 g/mol ) and assess the isotopic purity.[3] |

| HPLC | Check the chemical purity of the final product using HPLC. |

Application of Nifedipine-d6 as an Internal Standard

Nifedipine-d6 is used as an internal standard for the quantification of nifedipine in biological samples, most commonly plasma, by LC-MS/MS.

Experimental Workflow

The general workflow for a bioanalytical method using Nifedipine-d6 is as follows:

Caption: Bioanalytical workflow for nifedipine quantification.

Detailed Experimental Protocol for Plasma Sample Analysis

This protocol is a composite based on several published methods.[3][4][5][6]

Preparation of Standard and QC Samples:

-

Stock Solutions: Prepare a stock solution of nifedipine and Nifedipine-d6 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the nifedipine stock solution in methanol to create working solutions for the calibration curve and quality control (QC) samples. Prepare a working solution of Nifedipine-d6 at an appropriate concentration (e.g., 100 ng/mL) in methanol.

-

Calibration Curve and QC Samples: Spike blank human plasma with the nifedipine working solutions to create calibration standards at various concentrations (e.g., 0.1 - 100 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the Nifedipine-d6 working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

The following table summarizes typical LC-MS/MS parameters for the analysis of nifedipine.

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 5 mM ammonium acetate solution (e.g., 60:40, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI), positive mode[3][4] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Nifedipine: m/z 347.2 → 315.1[3][4] or m/z 354.1 → 222.2 (negative mode)[5] Nifedipine-d6: m/z 353.2 → 318.2[3][4] |

Data Analysis:

The concentration of nifedipine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Mechanism of Action of Nifedipine

Nifedipine exerts its therapeutic effects by blocking L-type voltage-gated calcium channels.[7][8][9] This action is particularly prominent in vascular smooth muscle and myocardial cells.

Caption: Nifedipine's mechanism of action.

By blocking the influx of calcium ions into these cells, nifedipine leads to vasodilation, a reduction in peripheral vascular resistance, and a decrease in blood pressure.[8] In the heart, this leads to a decreased afterload and an increased supply of oxygen to the myocardium.[8]

Conclusion

The synthesis of deuterated nifedipine via a modified Hantzsch reaction provides a reliable source of an ideal internal standard for bioanalytical applications. The use of Nifedipine-d6 in LC-MS/MS methods significantly enhances the accuracy, precision, and robustness of nifedipine quantification in complex biological matrices. This technical guide provides the fundamental protocols for the synthesis and application of this essential tool for researchers in the pharmaceutical sciences.

References

- 1. books.rsc.org [books.rsc.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. researchgate.net [researchgate.net]

- 4. ESTIMATION OF NIFEDIPINE IN HUMAN PLASMA BY LCMS / MS | Semantic Scholar [semanticscholar.org]

- 5. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. droracle.ai [droracle.ai]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for Nifedipine-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Nifedipine-d4. This deuterated analog of Nifedipine is crucial as an internal standard in pharmacokinetic and metabolic studies. Understanding its quality control parameters is paramount for ensuring data integrity and accuracy in research and drug development.

Compound Information

Nifedipine-d4 is a stable isotope-labeled version of Nifedipine, a potent calcium channel blocker. The deuterium labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based assays.

| Parameter | Specification | Source |

| Chemical Name | dimethyl 2,6-dimethyl-4-(2-nitrophenyl-d4)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Molecular Formula | C₁₇H₁₄D₄N₂O₆ | [1] |

| Molecular Weight | 350.36 g/mol | [1] |

| CAS Number | 1219798-99-8 | [1][2] |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO |

Analytical Data and Specifications

The following tables summarize the typical quantitative data found on a Nifedipine-d4 Certificate of Analysis, ensuring its identity, purity, and quality.

Table 2.1: Identity and Purity

| Test | Method | Specification | Typical Result |

| Identity (¹H-NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure | Conforms |

| Identity (MS) | Mass Spectrometry | Conforms to molecular weight | Conforms |

| Purity (HPLC) | High-Performance Liquid Chromatography | ≥98% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % D | 99.2 atom % D |

| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements | Conforms |

Table 2.2: Physicochemical Properties

| Test | Method | Specification |

| Melting Point | Capillary Method | 172-174 °C |

| Loss on Drying | Thermogravimetric Analysis (TGA) | ≤0.5% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the analytical results presented in a CoA.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is employed to assess the chemical purity of Nifedipine-d4 by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of Acetonitrile and Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 235 nm.

-

Injection Volume: 10 µL.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

3.2. Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight and the degree of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Data Acquisition: Full scan mode to determine the molecular ion peak [M+H]⁺.

-

Identity Confirmation: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of Nifedipine-d4.

-

Isotopic Purity Assessment: The relative intensities of the isotopic peaks are analyzed to confirm the enrichment of the deuterium isotopes.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of Nifedipine-d4. The absence of signals from the deuterated positions confirms successful labeling.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Analysis: The resulting spectrum is compared with the known spectrum of unlabeled Nifedipine to ensure that the signals corresponding to the protons on the 2-nitrophenyl ring are absent or significantly diminished.

Visualizations

4.1. General Quality Control Workflow for Nifedipine-d4

The following diagram illustrates the typical workflow for the quality control analysis of a batch of Nifedipine-d4.

4.2. Analytical Data Flow for CoA Generation

This diagram shows the logical flow of data from analytical instruments to the final Certificate of Analysis.

References

An In-depth Technical Guide to the Physical Properties of Nifedipine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Nifedipine-d4, a deuterated analog of the widely used calcium channel blocker, Nifedipine. Given the limited availability of specific experimental data for the deuterated form, this document presents the established physical properties of Nifedipine and discusses the anticipated minimal influence of deuterium substitution. Detailed experimental protocols for the determination of these properties are provided to support researchers in their laboratory work.

Core Physical and Chemical Properties

Deuterium substitution, the replacement of hydrogen with its heavier isotope, typically has a negligible effect on the macroscopic physical properties of a molecule such as melting point and solubility. The primary differences are observed at the molecular level, affecting vibrational frequencies and metabolic pathways. Therefore, the physical properties of Nifedipine serve as a reliable proxy for those of Nifedipine-d4.

| Property | Value |

| Chemical Name | dimethyl 2,6-dimethyl-4-(2-nitrophenyl-d4)-1,4-dihydropyridine-3,5-dicarboxylate |

| Molecular Formula | C₁₇D₄H₁₄N₂O₆ |

| Molecular Weight | 350.36 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 172-174 °C |

| Boiling Point | Decomposes at temperatures above melting point |

| Solubility | Practically insoluble in water. Soluble in acetone, chloroform, and ethyl acetate; sparingly soluble in ethanol. |

Experimental Protocols

Determination of Melting Point

The melting point of Nifedipine-d4 can be determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

Sample Preparation: A small quantity of finely powdered Nifedipine-d4 is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 10 °C/minute initially.

-

Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/minute to allow for accurate observation.

-

Melting Range: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of Nifedipine-d4.

Determination of Solubility

The equilibrium solubility of Nifedipine-d4 can be determined using the shake-flask method, a robust and widely accepted technique for active pharmaceutical ingredients (APIs).

Methodology:

-

Sample Preparation: An excess amount of Nifedipine-d4 is added to a series of vials containing different solvents of interest (e.g., water, ethanol, acetone).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment. An aliquot of the supernatant is then carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: The concentration of Nifedipine-d4 in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported in units of mg/mL or g/L.

Diagram: Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Nifedipine-d4.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of Nifedipine-d4.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: The solid sample of Nifedipine-d4 is prepared as a potassium bromide (KBr) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disc.

-

Data Acquisition: The spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Instrument: High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of Nifedipine-d4 is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The absence of signals corresponding to the deuterated positions confirms the isotopic labeling.

Mass Spectrometry (MS)

Experimental Protocol:

-

Instrument: Mass Spectrometer, often coupled with a chromatographic system (e.g., LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) is commonly used.

-

Analysis Mode: The analysis can be performed in full scan mode to determine the molecular ion peak or in product ion scan mode (MS/MS) for structural elucidation. The observed molecular weight should correspond to that of Nifedipine-d4.

Diagram: Logical Flow for Spectroscopic Characterization

Caption: Logical workflow for the spectroscopic characterization of Nifedipine-d4.

Technical Guide: Solubility of Nifedipine-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine-d4 is a deuterated analog of Nifedipine, a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. In research and development, particularly in pharmacokinetic studies and as an internal standard in analytical chemistry, understanding the solubility of Nifedipine-d4 in various organic solvents is crucial for sample preparation, formulation, and in vitro assay development.

This guide provides a comprehensive overview of the solubility of Nifedipine-d4 in common organic solvents. It is important to note that specific quantitative solubility data for Nifedipine-d4 is limited in publicly available literature. Therefore, this document primarily presents the solubility data for its non-deuterated counterpart, Nifedipine. The assumption is that the deuterium substitution, which has a minimal effect on the physicochemical properties of the molecule, will not significantly alter its solubility in organic solvents compared to Nifedipine.

Quantitative Solubility Data

The following table summarizes the solubility of Nifedipine in a range of organic solvents. This data has been compiled from various scientific and technical sources.

| Solvent | Solubility | Temperature |

| Acetone | 250 g/L | 20°C |

| Chloroform | 140 g/L | 20°C |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |

| Ethanol | ~3 mg/mL | Not Specified |

| Ethanol (absolute) | 17 g/L | 20°C |

| Ethyl Acetate | 50 g/L | 20°C |

| Methanol | 26 g/L | 20°C |

| Methylene Chloride | 160 g/L | 20°C |

Experimental Protocol: Determination of Equilibrium Solubility

A widely accepted and robust method for determining the equilibrium solubility of a compound in an organic solvent is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.

Objective: To determine the maximum concentration of Nifedipine-d4 that can be dissolved in a specific organic solvent at a constant temperature to achieve a saturated solution at equilibrium.

Materials:

-

Nifedipine-d4 (crystalline solid)

-

High-purity organic solvent of choice

-

Analytical balance

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Nifedipine-d4 to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the exact weight of the added solid.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is established, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Precisely dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a series of standard solutions of Nifedipine-d4 of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of Nifedipine-d4 in the diluted sample by interpolating its response on the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of Nifedipine-d4 in the original saturated solution, taking into account the dilution factor.

-

Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Nifedipine-d4 using the shake-flask method.

An In-depth Technical Guide to the Stability of Nifedipine-d4 in Solution

Disclaimer: This document provides a comprehensive overview of the stability of Nifedipine in solution based on available scientific literature. Specific stability studies on Nifedipine-d4 are not extensively available. The information presented here for Nifedipine is intended to serve as a close surrogate for Nifedipine-d4, as their chemical structures are nearly identical, suggesting similar stability profiles. However, researchers should be aware that differences in degradation kinetics may occur due to the kinetic isotope effect. It is strongly recommended to perform specific stability studies for Nifedipine-d4 under intended use conditions.

This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the factors influencing the stability of Nifedipine in solution, experimental protocols for stability assessment, and quantitative data from various studies.

Introduction to Nifedipine Stability

Nifedipine, a dihydropyridine calcium channel blocker, is known for its sensitivity to certain environmental factors, particularly light. Its stability in solution is crucial for ensuring the accuracy of analytical measurements, the efficacy of pharmaceutical formulations, and the safety of its therapeutic use. The primary factors influencing the stability of Nifedipine in solution are light, pH, temperature, and oxidizing agents. Degradation can lead to the formation of several impurities, with the two main photolytic degradation products being the nitro- and nitrosophenylpyridine analogs.

Factors Affecting Nifedipine Stability in Solution

Photostability

Nifedipine is highly sensitive to light, particularly in the UV and visible spectrum.[1][2][3] Exposure to light can lead to rapid degradation. Therefore, it is imperative to protect solutions containing Nifedipine from light at all stages of preparation, storage, and analysis.[4][5][6] Studies have shown that storing Nifedipine solutions in amber glass bottles or amber syringes wrapped in aluminum foil can significantly improve its stability.[7][8]

Effect of pH

The stability of Nifedipine in solution is also pH-dependent. Forced degradation studies have demonstrated that Nifedipine degrades under both acidic and alkaline conditions.[9][10][11] One study observed mild degradation under acidic hydrolysis and no degradation under basic hydrolysis, while another reported significant degradation under both conditions.[9][10][11]

Thermal Stability

Elevated temperatures can accelerate the degradation of Nifedipine in solution. It is generally recommended to store Nifedipine solutions at controlled room temperature or under refrigeration.[4][5][12] One study found that Nifedipine degraded more rapidly at 25°C than at 4°C.[5] However, even with refrigeration and protection from light, a decline in concentration was observed over time.[5]

Oxidative Stability

Nifedipine is susceptible to oxidative degradation. Studies have shown significant degradation when exposed to hydrogen peroxide.[9][10]

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies of Nifedipine under various stress conditions.

Table 1: Forced Degradation of Nifedipine in Solution

| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 6 hours at 80°C | 89.19 | [9][10] |

| Alkaline Hydrolysis | 0.1 N NaOH | 6 hours at 80°C | 67.74 | [9][10] |

| Oxidative Degradation | 3% H₂O₂ | 6 hours at 80°C | 72 | [9][10] |

| Neutral Hydrolysis | HPLC grade water | 6 hours at 80°C | 85.96 | [9][10] |

| Photodegradation (UV/H₂O₂) | 5 mg/L Nifedipine, 0.52 mmol/L H₂O₂, pH 7, 20°C | 5 minutes | 99.94 | [2] |

Table 2: Stability of Extemporaneously Compounded Nifedipine Oral Solutions

| Formulation Vehicle | Concentration | Storage Container | Storage Conditions | Stability Duration (>90% initial concentration) | Reference |

| Polyethylene glycol 400, glycerin, peppermint oil | 10 mg/mL | Amber glass bottles | 22-25°C, fluorescent lighting | At least 35 days | [7][8] |

| Polyethylene glycol 400, glycerin, peppermint oil | 10 mg/mL | Amber oral syringes (foil-wrapped) | 22-25°C, fluorescent lighting | At least 14 days | [7][8] |

| Polyethylene glycol 400, glycerin, peppermint oil | 10 mg/mL | Amber oral syringes (unwrapped) | 22-25°C, fluorescent lighting | < 7 days (>20% loss) | [7][8] |

| 1% methylcellulose:simple syrup NF (1:13) | 4 mg/mL | Plastic prescription bottles | 4°C | At least 91 days | [13] |

| Ora Plus:Ora Sweet (1:1) | 4 mg/mL | Plastic prescription bottles | 4°C | At least 91 days | [13] |

| 1% methylcellulose:simple syrup NF (1:13) | 4 mg/mL | Plastic prescription bottles | 25°C | At least 91 days | [13] |

| Ora Plus:Ora Sweet (1:1) | 4 mg/mL | Plastic prescription bottles | 25°C | At least 91 days | [13] |

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a generalized representation based on methodologies described in the literature.[9][10]

-

Preparation of Stock Solution: Prepare a stock solution of Nifedipine in a suitable solvent (e.g., methanol).

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux at 80°C for a specified duration (e.g., 6 hours).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux at 80°C for a specified duration (e.g., 6 hours).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and maintain at 80°C for a specified duration (e.g., 6 hours).

-

Neutral Hydrolysis: Mix the stock solution with HPLC grade water and reflux at 80°C for a specified duration (e.g., 6 hours).

-

Sample Analysis: After the specified time, cool the solutions, neutralize if necessary, and dilute to a suitable concentration with the mobile phase for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A variety of HPLC methods have been developed for the analysis of Nifedipine and its degradation products. A typical method is described below.[9][10][14]

-

Column: C18 column (e.g., Phenomenex)

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 90:10 v/v) or a gradient elution.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a specified wavelength (e.g., 233 nm or 335 nm).

-

Injection Volume: 20 µL

Visualizations

Nifedipine Degradation Pathway

The following diagram illustrates the primary photodegradation pathways of Nifedipine.

Caption: Primary photodegradation pathways of Nifedipine.

Experimental Workflow for Forced Degradation Study

The diagram below outlines a typical experimental workflow for conducting a forced degradation study of Nifedipine.

Caption: Workflow for a forced degradation study.

Summary and Recommendations

Based on the available data for Nifedipine, the following recommendations are proposed for handling and storing solutions of Nifedipine-d4 to maintain their stability:

-

Protection from Light: All solutions containing Nifedipine-d4 should be rigorously protected from light by using amber glassware, foil wrapping, or by working under low-light conditions.

-

pH Control: The pH of the solution should be maintained close to neutral if possible, as both acidic and alkaline conditions can promote degradation.

-

Temperature Control: Solutions should be stored at controlled room temperature or refrigerated to minimize thermal degradation.

-

Avoid Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

-

Fresh Preparation: Whenever possible, solutions should be prepared fresh before use. If storage is necessary, the stability under the specific storage conditions should be verified.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly efficient UV/H2O2 technology for the removal of nifedipine antibiotics: Kinetics, co-existing anions and degradation pathways | PLOS One [journals.plos.org]

- 3. Characterization of a new degradation product of nifedipine formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nifedipine (Procardia): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Nifedipine stability in cardioplegic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How and when to take nifedipine - NHS [nhs.uk]

- 7. Stability of nifedipine in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijdra.com [ijdra.com]

- 12. pfizermedical.com [pfizermedical.com]

- 13. Stability of nifedipine in two oral suspensions stored at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rfppl.co.in [rfppl.co.in]

A Technical Guide to Nifedipine-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Nifedipine-d4, a deuterated analog of Nifedipine, for its application in research settings. This document covers reliable suppliers, key technical data, a detailed experimental protocol for its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and visualizations of a typical experimental workflow and its relevant signaling pathway.

Core Topic: Nifedipine-d4

Nifedipine is a potent L-type calcium channel blocker widely used in cardiovascular research and as a therapeutic agent.[1][2] Its deuterated form, Nifedipine-d4, serves as an invaluable tool in analytical and metabolic studies, primarily as an internal standard for quantitative analysis by mass spectrometry. The stable isotope label allows for precise differentiation from the unlabeled endogenous or administered Nifedipine, ensuring high accuracy and reproducibility in experimental results.

Suppliers and Quantitative Data

For researchers looking to source Nifedipine-d4, several reputable suppliers offer this compound for research use. The following table summarizes the key quantitative data from these suppliers to facilitate easy comparison.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment | Available Formats |

| LGC Standards | TRC-N457001 | 1219798-99-8 | C₁₇D₄H₁₄N₂O₆ | 350.36 | Not specified | Not specified | Neat |

| MedChemExpress | HY-B0284S1 | 1219798-99-8 | C₁₇H₁₄D₄N₂O₆ | 350.36 | 99.85% | Not specified | Solid |

| Pharmaffiliates | PA PST 011005 | 1219798-99-8 | C₁₇H₁₄D₄N₂O₆ | 350.36 | Not specified | Not specified | Not specified |

Note: Researchers should always refer to the supplier's certificate of analysis for the most accurate and lot-specific data.

Experimental Protocol: Quantification of Nifedipine in Human Plasma using LC-MS/MS with Nifedipine-d4 as an Internal Standard

This protocol provides a detailed methodology for the quantification of Nifedipine in biological matrices, a common application for Nifedipine-d4.

1. Materials and Reagents:

-

Nifedipine (analytical standard)

-

Nifedipine-d4 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma (blank)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions:

-

Nifedipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Nifedipine in methanol.

-

Nifedipine-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Nifedipine-d4 in methanol.

-

Working Solutions: Prepare serial dilutions of the Nifedipine stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of the Nifedipine-d4 IS at an appropriate concentration.

4. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of the Nifedipine-d4 IS working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

5. LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS/MS Detection: Monitor the precursor-to-product ion transitions for Nifedipine and Nifedipine-d4 in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions will need to be optimized for the instrument used.

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Nifedipine to Nifedipine-d4 against the concentration of the calibration standards.

-

Determine the concentration of Nifedipine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate a typical experimental workflow and the signaling pathway of Nifedipine.

References

An In-Depth Technical Guide to the Metabolic Stability Assessment of Nifedipine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris. Its therapeutic efficacy is significantly influenced by its pharmacokinetic profile, which is characterized by extensive first-pass metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] This rapid metabolism results in a relatively short half-life and variable oral bioavailability.[1][4][5]

Strategic modification of drug candidates through deuteration is a well-established approach to favorably alter pharmacokinetic properties. The substitution of hydrogen with its heavier isotope, deuterium, can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).[6] Consequently, deuterated compounds may exhibit increased metabolic stability, a longer half-life, and improved oral bioavailability.[6]

This technical guide provides a comprehensive overview of the assessment of the metabolic stability of Nifedipine-d4. It details the experimental protocols for in vitro assays, presents available data, and visualizes the key metabolic pathways and experimental workflows. While direct comparative in vitro metabolic stability data for Nifedipine-d4 is not extensively available in the public domain, this guide synthesizes the known metabolic fate of nifedipine with the principles of deuteration to provide a robust framework for its assessment. One study in rodents indicated that deuterated (D6) nifedipine led to a "34% increment in inadequacy," suggesting a significant alteration in its metabolic profile.[6]

Nifedipine Metabolism

Nifedipine is predominantly metabolized in the liver by CYP3A4 to several inactive, water-soluble metabolites.[1][7] The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analog, dehydronifedipine.[1] This is followed by further oxidation and hydrolysis to form other metabolites.[1]

Data Presentation

Due to the limited availability of direct comparative in vitro metabolic stability data for Nifedipine-d4 versus Nifedipine, the following tables summarize the known pharmacokinetic parameters of Nifedipine and provide a hypothetical comparative framework for Nifedipine-d4. This hypothetical data is based on the expected impact of deuteration via the kinetic isotope effect, which would likely result in a longer half-life and lower intrinsic clearance.

Table 1: Pharmacokinetic Properties of Nifedipine

| Parameter | Value | Reference |

| Bioavailability | 45-68% | [1][4] |

| Terminal Elimination Half-life | ~2 hours | [1][3][4] |

| Total Body Clearance | 450-700 mL/min | [1] |

| Primary Metabolizing Enzyme | CYP3A4 | [1][2] |

Table 2: Hypothetical Comparative In Vitro Metabolic Stability of Nifedipine and Nifedipine-d4 in Human Liver Microsomes

| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Nifedipine | [Typical experimental value] | [Typical experimental value] |

| Nifedipine-d4 | Expected to be longer than Nifedipine | Expected to be lower than Nifedipine |

| Note: The values for Nifedipine-d4 are presented as expected outcomes based on the kinetic isotope effect, pending direct experimental data. |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the metabolic stability of drug candidates like Nifedipine-d4.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with human liver microsomes.

Materials:

-

Test compound (Nifedipine-d4) and control compound (Nifedipine)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Incubator/water bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled human liver microsomes on ice immediately before use. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

-

-

Incubation:

-

Pre-warm a solution of the test/control compound and human liver microsomes in phosphate buffer at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

The final incubation mixture should contain the test compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

-

Sample Processing and Analysis:

-

Vortex the terminated samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).

-

Hepatocyte Stability Assay

Objective: To determine the metabolic stability of a test compound in a more physiologically relevant system that contains a full complement of phase I and phase II metabolic enzymes and cofactors.

Materials:

-

Test compound (Nifedipine-d4) and control compound (Nifedipine)

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Incubator with CO2 supply (37°C, 5% CO2)

-

Acetonitrile (or other suitable organic solvent)

-

LC-MS/MS system

Procedure:

-

Hepatocyte Preparation:

-

Thaw the cryopreserved hepatocytes according to the supplier's protocol.

-

Determine cell viability and density.

-

Resuspend the hepatocytes in the culture medium to the desired concentration (e.g., 1 x 10^6 cells/mL).

-

-

Incubation:

-

Add the hepatocyte suspension to a multi-well plate.

-

Add the test/control compound to the wells to achieve the final desired concentration (e.g., 1 µM).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension.

-

Terminate the metabolic activity by adding the aliquot to a cold organic solvent.

-

-

Sample Processing and Analysis:

-

Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).

-

Quantify the remaining parent compound using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the half-life and intrinsic clearance as described in the microsomal stability assay, normalizing the clearance to the number of hepatocytes per milliliter.

-

Mandatory Visualization

Nifedipine Metabolic Pathway

Caption: Primary metabolic pathway of Nifedipine.

Experimental Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for a typical in vitro metabolic stability assay.

Logical Relationship: Kinetic Isotope Effect on Metabolism

Caption: The impact of deuteration on metabolic stability.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. droracle.ai [droracle.ai]

- 4. Clinical pharmacokinetics of nifedipine gastrointestinal therapeutic system. A controlled-release formulation of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Nifedipine-d4 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nifedipine in human plasma, utilizing its deuterated internal standard, Nifedipine-d4. The methodology employs a simple protein precipitation technique for sample preparation, ensuring rapid and efficient sample processing. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies and routine therapeutic drug monitoring, offering excellent accuracy, precision, and a broad linear range.

Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of angina and hypertension.[1][2] Accurate and reliable quantification of Nifedipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as Nifedipine-d4, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest quality of analytical data. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for Nifedipine in human plasma.

Experimental

Materials and Reagents

-

Nifedipine and Nifedipine-d4 (or Nifedipine-d6 as a common surrogate) reference standards

-

HPLC-grade acetonitrile and methanol

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Human plasma (K2EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., Intersil ODS C18, 4.6 x 50 mm, 3.5 µm or equivalent).[3][4]

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of Nifedipine and its internal standard from human plasma.

Protocol:

-

Allow all solutions and samples to reach room temperature.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Nifedipine-d4).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]

-

Vortex the mixture for 30 seconds.

-

Centrifuge the samples at 6000 rpm for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

-

Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) is often used. An isocratic mobile phase of Acetonitrile and 5 mM Ammonium Acetate (60:40, v/v) has also been reported to be effective.[6]

-

Injection Volume: 20 µL[5]

-

Column Temperature: 40 °C

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500 °C

-

IonSpray Voltage: 5500 V

The MRM transitions for Nifedipine and Nifedipine-d4 (using Nifedipine-d6 as a proxy) are presented in the table below.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Nifedipine | 347.3 | 315.2 | 200 |

| Nifedipine-d4 (proxy Nifedipine-d6) | 353.2 | 318.2 | 200 |

Results and Discussion

Method Validation

The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or ICH). The validation parameters to be assessed include linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Linearity and Sensitivity

A linear response is typically observed over a concentration range of 1 to 130 ng/mL for Nifedipine in human plasma.[3][4] The coefficient of determination (r²) for the calibration curve should be ≥ 0.99. The LLOQ, defined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy, is generally found to be around 1 ng/mL.[3][4]

Accuracy and Precision

The intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% of the nominal concentration for accuracy and a relative standard deviation (RSD) of ≤15% for precision. For the LLOQ, these values are generally within ±20% and ≤20%, respectively.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 130 ng/mL[3][4] |

| Correlation Coefficient (r²) | > 0.99[6] |

| Lower Limit of Quantification (LLOQ) | 1.01 ng/mL[3] |

| Mean Recovery (LQC, MQC, HQC) | 104.1%, 105.0%, 108.7%[3][4] |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Intra-day Accuracy (%Bias) | Within ±15% |

| Inter-day Accuracy (%Bias) | Within ±15% |

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the experimental workflow for this method.

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

Caption: Logical relationship of key steps in the LC-MS/MS method development process.

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of Nifedipine in human plasma using Nifedipine-d4 as an internal standard. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making it well-suited for large-scale pharmacokinetic studies. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ESTIMATION OF NIFEDIPINE IN HUMAN PLASMA BY LCMS / MS | Semantic Scholar [semanticscholar.org]

- 6. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of Nifedipine in Plasma Using Nifedipine-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina. Accurate quantification of nifedipine in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nifedipine in plasma, utilizing its deuterated stable isotope, Nifedipine-d4, as the internal standard (IS). The use of a stable isotope-labeled internal standard like Nifedipine-d4 is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring the highest accuracy and precision.

Experimental Protocols

This protocol is a composite based on established methodologies for nifedipine quantification.

Materials and Reagents

-

Nifedipine (Reference Standard)

-

Nifedipine-d4 (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (with K2EDTA as anticoagulant)

-

Ethyl Acetate (for liquid-liquid extraction) or Zinc Sulfate (for protein precipitation)

Stock and Working Solutions Preparation

-

Nifedipine Stock Solution (1 mg/mL): Accurately weigh 10 mg of nifedipine reference standard and dissolve in 10 mL of methanol.

-

Nifedipine-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nifedipine-d4 and dissolve in 1 mL of methanol.

-

Nifedipine Working Solutions: Serially dilute the nifedipine stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Nifedipine-d4 stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Choose one of the following methods)

Method A: Protein Precipitation (PPT)

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the Nifedipine-d4 internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile (or methanol containing 0.1% formic acid) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Method B: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of plasma sample into a glass tube.

-

Add 20 µL of the Nifedipine-d4 internal standard working solution (100 ng/mL).

-

Add 1 mL of ethyl acetate (or a mixture of n-hexane and diethyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water or 5 mM Ammonium Acetate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Acetonitrile.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Gradient: A gradient elution is typically used to ensure good separation from matrix components. An example gradient is starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nifedipine: The precursor ion is [M+H]⁺ with m/z 347.2. A common product ion is m/z 315.1.[1][2]

-

Nifedipine-d4: The precursor ion will be [M+H]⁺ with m/z 351.2 (assuming 4 deuterium atoms replacing 4 hydrogen atoms). The product ion will also be shifted by 4 Da, so a likely transition would be m/z 319.1. Note: The exact m/z values should be confirmed by infusion of the Nifedipine-d4 standard into the mass spectrometer.

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The following tables summarize typical quantitative data for a validated nifedipine bioanalytical method.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Regression Equation | y = mx + c (example) |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 0.1 | < 20 | ± 20 | < 20 | ± 20 |

| LQC | 0.3 | < 15 | ± 15 | < 15 | ± 15 |

| MQC | 10 | < 15 | ± 15 | < 15 | ± 15 |

| HQC | 80 | < 15 | ± 15 | < 15 | ± 15 |

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error.

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| LQC | 0.3 | 85 - 115 | 85 - 115 |

| MQC | 10 | 85 - 115 | 85 - 115 |

| HQC | 80 | 85 - 115 | 85 - 115 |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Figure 1: Experimental Workflow for Nifedipine Quantification in Plasma.

Logical Relationship of Method Validation

Caption: Figure 2: Key Parameters for Bioanalytical Method Validation.

References

Application Notes and Protocols: Nifedipine-d4 for Pharmacokinetic Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated nifedipine (Nifedipine-d4) in pharmacokinetic (PK) studies of nifedipine in various animal models. Detailed protocols for in-vivo studies and bioanalytical sample analysis are included to facilitate study design and execution.

Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for drug development and establishing effective dosing regimens. Preclinical pharmacokinetic studies in animal models are a cornerstone of this process.

Nifedipine-d4, a stable isotope-labeled version of nifedipine, is an indispensable tool in these studies. Due to the kinetic isotope effect being negligible in this case, the pharmacokinetic behavior of Nifedipine-d4 is virtually identical to that of unlabeled nifedipine. Its primary and critical role is as an internal standard (IS) in bioanalytical methods, most notably liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of nifedipine in biological matrices such as plasma.

Data Presentation: Pharmacokinetic Parameters of Nifedipine in Animal Models

The following tables summarize key pharmacokinetic parameters of nifedipine following oral (PO) and intravenous (IV) administration in commonly used animal models. These values can serve as a reference for designing new studies and interpreting results.

Table 1: Pharmacokinetic Parameters of Nifedipine in Rats

| Parameter | Wistar Rats (20 mg/kg, PO)[1] | Spontaneously Hypertensive Rats (SHR) (20 mg/kg, PO)[1] | Wistar Rats (2 mg/kg, IV)[2] |

| Cmax (ng/mL) | 3165.00 ± 520.52 | 2233.33 ± 417.70 | - |

| Tmax (h) | ~1.0 | ~1.0 | - |

| AUC0–t (ng·h/mL) | 16755.62 ± 2963.72 | 13635.22 ± 2666.00 | - |

| t1/2 (h) | ~3.5 | ~6.8 | - |

| CL (mL/min/kg) | - | - | 21.4 ± 3.2 |

| Vd (L/kg) | - | - | 3.5 ± 0.6 |

Table 2: Pharmacokinetic Parameters of Nifedipine in Dogs

| Parameter | Beagle Dogs (0.288 mg/kg, IV)[3][4] | Beagle Dogs (Low Dose, 1.152 mg/kg, PO)[3][4] | Beagle Dogs (Mid Dose, 3.456 mg/kg, PO)[3][4] | Beagle Dogs (High Dose, 10.37 mg/kg, PO)[3][4] |

| Cmax (µg/L) | - | 20 | 36 | 69 |

| Tmax (min) | - | - | - | - |

| t1/2β (min) | 117 | 147 | 122 | 144 |

| AUC (µg·h/L) | - | - | - | - |

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study of Nifedipine in Rats

This protocol outlines a typical pharmacokinetic study in rats following oral administration of nifedipine.

1. Animal Model:

-

Species: Male Wistar or Spontaneously Hypertensive Rats (SHR)

-

Weight: 200-250 g

-

Acclimation: Minimum of 1 week prior to the study.

2. Dosing:

-

Drug: Nifedipine

-

Dose: 20 mg/kg[1]

-

Vehicle: 0.5% Carboxymethylcellulose (CMC) in water

-

Administration: Oral gavage

-

Fasting: Overnight prior to dosing, with free access to water.

3. Blood Sample Collection:

-

Route: Jugular vein or tail vein

-

Timepoints: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Anticoagulant: K2EDTA

-

Processing: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

-

Storage: Store plasma samples at -80°C until analysis.

Protocol 2: Bioanalytical Method for Nifedipine Quantification in Rat Plasma using LC-MS/MS

This protocol details a robust method for the quantification of nifedipine in plasma samples, utilizing Nifedipine-d4 as an internal standard.

1. Materials and Reagents:

-

Nifedipine and Nifedipine-d4 reference standards

-

Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

-

Water - Ultrapure

-

Rat Plasma (blank)

2. Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of nifedipine and Nifedipine-d4 in methanol.

-

Prepare working standard solutions of nifedipine by serial dilution of the stock solution with 50% methanol.

-

Prepare a working solution of Nifedipine-d4 (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

3. Sample Preparation (Protein Precipitation): [5]

-

To 100 µL of plasma sample, add 20 µL of the Nifedipine-d4 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate nifedipine from endogenous plasma components.

-

Flow Rate: 0.3 mL/min

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

MRM Transitions:

-

Nifedipine: m/z 347.1 → 254.1

-

Nifedipine-d4: m/z 351.1 → 258.1

-

5. Calibration and Quality Control:

-

Prepare calibration standards by spiking blank rat plasma with known concentrations of nifedipine.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Analyze calibration standards and QC samples along with the study samples to ensure the accuracy and precision of the assay.

Mandatory Visualizations

Nifedipine Metabolic Pathway

References

- 1. Effect of Gut Microbiota on the Pharmacokinetics of Nifedipine in Spontaneously Hypertensive Rats [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [Pharmacokinetics of m-nifedipine in Beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Nifedipine in Human Plasma Using Nifedipine-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Nifedipine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, utilizing Nifedipine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The subsequent analysis is performed by liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for high-throughput screening in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris. Accurate and reliable quantification of Nifedipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard like Nifedipine-d4 is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects. This document provides a detailed protocol for the extraction and analysis of Nifedipine from human plasma.

Experimental Workflow

Caption: Experimental workflow for Nifedipine analysis.

Materials and Reagents

| Reagent/Material | Supplier |

| Nifedipine | Sigma-Aldrich |

| Nifedipine-d4 | Toronto Research Chemicals |

| Acetonitrile (LC-MS Grade) | Fisher Scientific |

| Water (LC-MS Grade) | Fisher Scientific |

| Formic Acid (LC-MS Grade) | Fisher Scientific |

| Human Plasma (K2-EDTA) | BioIVT |

| 1.5 mL Microcentrifuge Tubes | Eppendorf |

| 96-well Collection Plates | Waters |

Stock and Working Solutions Preparation

-

Nifedipine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nifedipine and dissolve in 10 mL of methanol.

-

Nifedipine-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nifedipine-d4 and dissolve in 1 mL of methanol.

-

Nifedipine Working Solutions: Prepare serial dilutions of the Nifedipine stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Nifedipine-d4 Working Solution (100 ng/mL): Dilute the Nifedipine-d4 stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation Protocol: Protein Precipitation

-

Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Nifedipine-d4 working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix the samples vigorously for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well collection plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min. |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Nifedipine) | m/z 347.1 → 254.1 |

| MRM Transition (Nifedipine-d4) | m/z 351.1 → 258.1 |

| Collision Energy | Optimized for specific instrument |

| Source Temperature | 500°C |

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Calibration Curve

| Analyte | Concentration Range (ng/mL) | R² |

| Nifedipine | 1 - 1000 | > 0.995 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 115 | 85 - 115 |

| High | 800 | 85 - 115 | 85 - 115 |

Logical Relationship of Key Steps

Caption: Logical flow of the Nifedipine analysis protocol.

Conclusion

The described method provides a simple, rapid, and reliable approach for the quantification of Nifedipine in human plasma. The use of Nifedipine-d4 as an internal standard ensures high accuracy and precision, making this protocol well-suited for high-throughput bioanalytical applications in drug development and clinical research. The protein precipitation method is straightforward and can be easily automated for processing large numbers of samples.

Application Note: High-Throughput Bioanalytical Method for Nifedipine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nifedipine in human plasma. The method utilizes a deuterated internal standard (Nifedipine-d3) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique, offering excellent recovery and minimal matrix effects. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was developed based on established and validated bioanalytical procedures for Nifedipine and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction